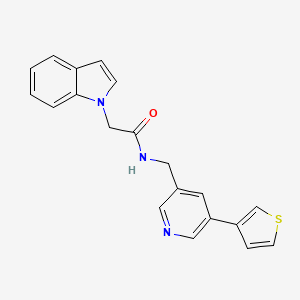

2-(1H-indol-1-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide

Description

The compound 2-(1H-indol-1-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide features a hybrid heterocyclic scaffold comprising an indole ring, a pyridine-thiophene moiety, and an acetamide linker. Its design leverages the indole group’s electron-rich nature, the pyridine-thiophene unit’s π-conjugation, and the acetamide’s hydrogen-bonding capacity, which are common features in bioactive molecules .

Properties

IUPAC Name |

2-indol-1-yl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3OS/c24-20(13-23-7-5-16-3-1-2-4-19(16)23)22-11-15-9-18(12-21-10-15)17-6-8-25-14-17/h1-10,12,14H,11,13H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCMLTSQYAWHPEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CC(=O)NCC3=CC(=CN=C3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Thiophene Ring Synthesis: The thiophene ring can be constructed using the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

Pyridine Ring Formation: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

Coupling Reactions: The final step involves coupling the indole, thiophene, and pyridine moieties through a series of amide bond formations and cross-coupling reactions, typically using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-1-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(1H-indol-1-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural uniqueness lies in its indol-1-yl substitution (uncommon compared to indol-3-yl derivatives) and the pyridin-3-yl-thiophen-3-yl hybrid group. Key comparisons with analogues include:

Table 1: Structural and Physical Property Comparison

Key Observations

Indole Substitution Position : The target compound’s indol-1-yl group distinguishes it from most analogues (e.g., indol-3-yl in ). This positional difference may alter electronic properties and binding interactions, as indol-1-yl derivatives are less common in literature.

Physical Properties : Melting points vary significantly; indol-3-yl derivatives with nitro groups () exhibit higher melting points (159–187°C) compared to acetylated indol-2-yl derivatives (97–98°C, ). The target compound’s melting point is unreported, but its heteroaromatic groups may enhance thermal stability.

The pyridine-thiophene unit may enhance binding to metalloenzymes or nucleotide-binding domains.

Biological Activity

2-(1H-indol-1-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide is a complex organic compound characterized by the presence of an indole moiety, a thiophene ring, and a pyridine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The IUPAC name of the compound is 2-indol-1-yl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]acetamide. The molecular formula is , and it features several functional groups that contribute to its bioactivity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 365.43 g/mol |

| IUPAC Name | 2-indol-1-yl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]acetamide |

| Solubility | Soluble in DMSO and ethanol |

The biological activity of 2-(1H-indol-1-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide is believed to involve the modulation of specific molecular targets within cells. It may interact with various enzymes or receptors, influencing their activity and leading to significant biological effects:

- Enzyme Inhibition : The compound may inhibit certain kinases, which are critical in cell signaling pathways, particularly those involved in cancer cell proliferation.

- Receptor Interaction : Its structural components allow for π–π stacking interactions with receptors, enhancing binding affinity and specificity.

- Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in cancer cells, leading to apoptosis.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar indole derivatives. For example, compounds structurally related to 2-(1H-indol-1-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide were tested against various bacterial strains, demonstrating promising results:

| Compound | Bacterial Strains Tested | Activity Observed |

|---|---|---|

| 2-chloro-N-(1H-indol-5-yl)acetamide | Escherichia coli, Pseudomonas | Significant antibacterial activity |

| N-(3-mer-capto...benzo[d]thiazole... | Staphylococcus aureus, Bacillus | Effective against both gram-positive and gram-negative bacteria |

Anticancer Properties

In vitro studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast Cancer) | 15.4 | Induction of apoptosis via ROS generation |

| HeLa (Cervical Cancer) | 12.8 | Inhibition of cell proliferation |

Case Studies

A notable study investigated the anticancer effects of indole derivatives similar to the target compound, highlighting their potential as novel therapeutic agents:

Case Study: Indole Derivatives as Anticancer Agents

Researchers synthesized a series of indole-based compounds and assessed their cytotoxicity against various cancer cell lines. The results indicated that modifications to the indole structure significantly impacted biological activity, with some derivatives showing enhanced potency compared to traditional chemotherapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.